molecular formula C8H7F3N4O2 B13699364 2-Nitro-4-trifluoromethylphenylguanidine

2-Nitro-4-trifluoromethylphenylguanidine

Cat. No.: B13699364
M. Wt: 248.16 g/mol
InChI Key: LMLBEWIWYWRRSE-UHFFFAOYSA-N
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Description

2-Nitro-4-trifluoromethylphenylguanidine is a chemical compound known for its unique structural properties and potential applications in various fields. It features a nitro group, a trifluoromethyl group, and a guanidine moiety, making it a compound of interest in both organic synthesis and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-trifluoromethylphenylguanidine typically involves the guanylation of 2-nitro-4-trifluoromethylaniline. One common method includes the reaction of 2-nitro-4-trifluoromethylaniline with cyanamide in the presence of a catalyst such as scandium(III) triflate under mild conditions . This method is efficient and can be performed in aqueous solutions, making it suitable for various substrates.

Industrial Production Methods

Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of transition metal catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-trifluoromethylphenylguanidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted guanidines and derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

2-Nitro-4-trifluoromethylphenylguanidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-4-trifluoromethylphenylguanidine involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-trifluoromethylaniline
  • 2-Nitro-4-trifluoromethylphenol
  • 4-Trifluoromethyl-2-anilinoquinoline derivatives

Uniqueness

2-Nitro-4-trifluoromethylphenylguanidine is unique due to its combination of a nitro group, a trifluoromethyl group, and a guanidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C8H7F3N4O2

Molecular Weight

248.16 g/mol

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]guanidine

InChI

InChI=1S/C8H7F3N4O2/c9-8(10,11)4-1-2-5(14-7(12)13)6(3-4)15(16)17/h1-3H,(H4,12,13,14)

InChI Key

LMLBEWIWYWRRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N=C(N)N

Origin of Product

United States

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